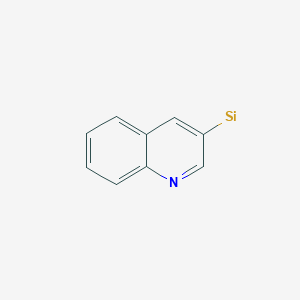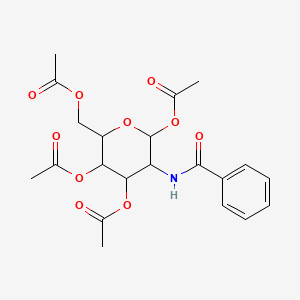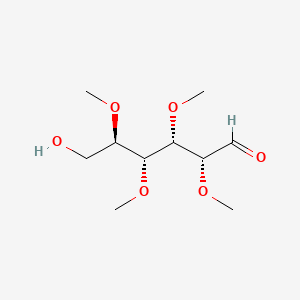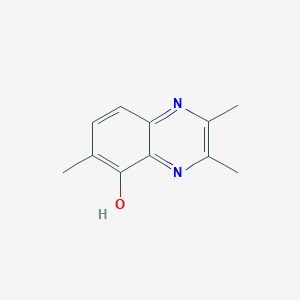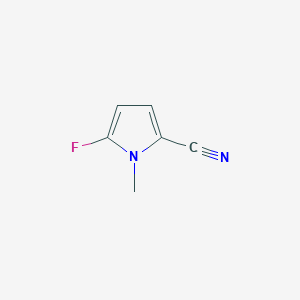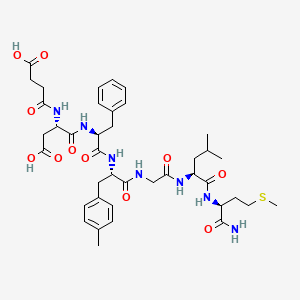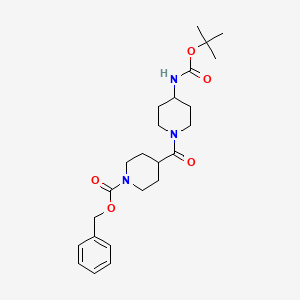
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, each substituted with different functional groups, including a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions. This can be achieved using various methods, such as the reductive amination of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually done using Boc anhydride in the presence of a base like triethylamine.
Coupling Reactions: The protected piperidine intermediate is then coupled with another piperidine derivative through amide bond formation. This step often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester. This can be achieved using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, allowing for the introduction of different substituents. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols
科学的研究の応用
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a building block for designing molecules with potential biological activity. It may serve as a precursor for developing new drugs or bioactive compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development. Researchers investigate its potential therapeutic effects and mechanisms of action.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application and the molecular targets involved. Generally, the compound interacts with biological molecules through various pathways, including:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cell communication and function.
類似化合物との比較
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester can be compared with other similar compounds, such as:
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-benzoic acid: This compound has a similar structure but with a benzoic acid group instead of a benzyl ester.
3-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-benzoic acid: Another similar compound with a different substitution pattern on the benzoic acid ring.
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid:
特性
分子式 |
C24H35N3O5 |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H35N3O5/c1-24(2,3)32-22(29)25-20-11-15-26(16-12-20)21(28)19-9-13-27(14-10-19)23(30)31-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,25,29) |
InChIキー |
OXWGDTBUKLTJNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


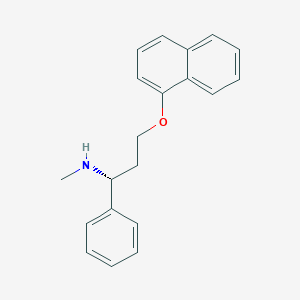

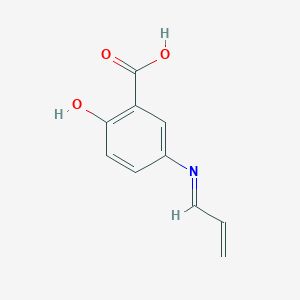
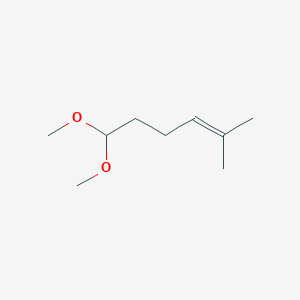


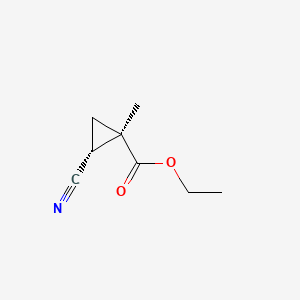
![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)
